molecular formula C34H39N5O8 B13890044 Suc-DL-Phe-DL-Leu-DL-Phe-pNA

Suc-DL-Phe-DL-Leu-DL-Phe-pNA

Cat. No.: B13890044
M. Wt: 645.7 g/mol
InChI Key: ZDFAXGKOHVNQOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Succinyl-L-phenylalanine-L-leucine-L-phenylalanine-p-nitroanilide, commonly referred to as SUC-PHE-LEU-PHE-PNA, is a synthetic peptide substrate used in biochemical assays. This compound is particularly valuable in the study of proteolytic enzymes, such as chymotrypsin and cathepsin G, due to its ability to release a chromogenic product upon enzymatic cleavage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SUC-PHE-LEU-PHE-PNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of SUC-PHE-LEU-PHE-PNA follows similar principles but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and consistency. The use of bulk reagents and optimized reaction conditions ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions

SUC-PHE-LEU-PHE-PNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. These reactions result in the cleavage of the peptide bond, releasing p-nitroaniline, which can be detected spectrophotometrically .

Common Reagents and Conditions

Major Products

The major product formed from the enzymatic hydrolysis of SUC-PHE-LEU-PHE-PNA is p-nitroaniline, which exhibits a yellow color and can be quantified by measuring absorbance at 410 nm .

Scientific Research Applications

SUC-PHE-LEU-PHE-PNA is widely used in various scientific research fields:

Mechanism of Action

The mechanism of action of SUC-PHE-LEU-PHE-PNA involves its recognition and binding by proteolytic enzymes. The enzyme cleaves the peptide bond between the phenylalanine and p-nitroanilide moieties, releasing p-nitroaniline. This cleavage is facilitated by the enzyme’s active site, which contains catalytic residues that stabilize the transition state and lower the activation energy of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SUC-PHE-LEU-PHE-PNA is unique due to its specific sequence, which makes it an ideal substrate for certain proteolytic enzymes. Its ability to release a chromogenic product upon cleavage allows for easy and accurate quantification of enzyme activity .

Properties

IUPAC Name

4-[[1-[[4-methyl-1-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H39N5O8/c1-22(2)19-27(37-34(45)28(20-23-9-5-3-6-10-23)36-30(40)17-18-31(41)42)33(44)38-29(21-24-11-7-4-8-12-24)32(43)35-25-13-15-26(16-14-25)39(46)47/h3-16,22,27-29H,17-21H2,1-2H3,(H,35,43)(H,36,40)(H,37,45)(H,38,44)(H,41,42)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFAXGKOHVNQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39N5O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

645.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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